NVP-BHG712 Exhibits a 168-Fold Selectivity Window for EphB4 Over VEGFR2, a Critical Distinction from Multi-Targeted Angiogenesis Inhibitors
NVP-BHG712 demonstrates a profound selectivity for EphB4 over VEGFR2, a key off-target for many kinase inhibitors used in angiogenesis research. In a cellular autophosphorylation assay using stably transfected A375 melanoma cells, NVP-BHG712 inhibited EphB4 with an EC₅₀ of 25 nM, whereas inhibition of VEGFR2 required an EC₅₀ of 4.2 μM . This represents a 168-fold selectivity window, directly contrasting with multi-targeted TKIs that potently inhibit VEGFR2 at similar or lower concentrations than EphB4 [1].
| Evidence Dimension | Cellular EC₅₀ for kinase autophosphorylation inhibition |
|---|---|
| Target Compound Data | NVP-BHG712: EphB4 EC₅₀ = 25 nM |
| Comparator Or Baseline | NVP-BHG712: VEGFR2 EC₅₀ = 4.2 μM |
| Quantified Difference | 168-fold selectivity (EC₅₀ VEGFR2 / EC₅₀ EphB4) |
| Conditions | Stably transfected A375 melanoma cell line |
Why This Matters
This high selectivity ensures that observed anti-angiogenic effects can be confidently attributed to EphB4 inhibition rather than confounding VEGFR2 blockade, a common limitation of other kinase inhibitors.
- [1] Martiny-Baron, G., Holzer, P., Bilbe, G., Vitaliti, A., Glusenkamp, K. H., Stumm, M., ... & Wood, J. (2010). The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis. Angiogenesis, 13(3), 259-267. View Source
